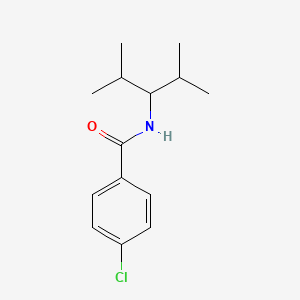
N-(2-cyanophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects on various metabolic disorders. A-769662 has been extensively studied for its potential therapeutic applications in the treatment of metabolic diseases such as obesity, type 2 diabetes, and cancer.
作用機序
A-769662 activates N-(2-cyanophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide by binding to the γ-subunit of the enzyme, leading to allosteric activation. This compound activation results in the inhibition of anabolic pathways such as protein synthesis and lipid synthesis, as well as the stimulation of catabolic pathways such as glucose uptake and fatty acid oxidation. This leads to an overall increase in cellular energy production and a decrease in energy consumption, promoting cellular energy homeostasis.
Biochemical and Physiological Effects
A-769662 has been shown to have a number of biochemical and physiological effects in various cell types. In adipocytes, A-769662 increases glucose uptake and enhances insulin sensitivity. In skeletal muscle cells, A-769662 increases glucose uptake and fatty acid oxidation. In hepatocytes, A-769662 reduces gluconeogenesis and increases fatty acid oxidation. In cancer cells, A-769662 inhibits cell growth and induces apoptosis.
実験室実験の利点と制限
A-769662 is a useful tool for studying the role of N-(2-cyanophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide in cellular energy homeostasis and metabolic disorders. Its specificity for this compound activation allows for the selective activation of this pathway, without affecting other cellular signaling pathways. However, A-769662 has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.
将来の方向性
Further research is needed to fully elucidate the therapeutic potential of A-769662 in the treatment of metabolic disorders and cancer. Future studies could focus on optimizing the synthesis of A-769662 to improve its stability and solubility, as well as developing more potent and selective N-(2-cyanophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide activators. Additionally, studies could investigate the potential of A-769662 in combination with other therapeutic agents for the treatment of metabolic disorders and cancer.
合成法
The synthesis of A-769662 involves a multi-step process, starting with the reaction of 2-chloro-N-(2-cyanophenyl)acetamide with 2-isopropyl-5-methylphenol in the presence of a base to yield the intermediate product, 2-(2-isopropyl-5-methylphenoxy)-N-(2-cyanophenyl)acetamide. This intermediate is then subjected to further reactions to produce the final product, A-769662.
科学的研究の応用
A-769662 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and cancer. In preclinical studies, A-769662 has been shown to improve glucose uptake and insulin sensitivity in adipocytes and skeletal muscle cells, as well as reduce hepatic glucose production. A-769662 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
特性
IUPAC Name |
N-(2-cyanophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13(2)16-9-8-14(3)10-18(16)23-12-19(22)21-17-7-5-4-6-15(17)11-20/h4-10,13H,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHWOMJJGIEIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-bromobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5850468.png)


![4-chloro-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5850492.png)


![N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5850512.png)
![N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5850529.png)



![1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5850560.png)
![3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5850568.png)
